molecular formula C54H91NO13Si3 B13410335 2-Debenzoyl Docetaxel 2'-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether

2-Debenzoyl Docetaxel 2'-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether

Cat. No.: B13410335
M. Wt: 1046.6 g/mol
InChI Key: YUYMQLDTOMEBMN-PUFPEYIYSA-N
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Description

Structure and Synthesis: 2-Debenzoyl Docetaxel 2'-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether is a semisynthetic taxane derivative derived from Docetaxel, a potent chemotherapeutic agent. The compound features three protective silyl ether groups: a tert-butyldimethylsilyl (TBDMS) group at the 2'-hydroxyl position and triethylsilyl (TES) groups at the 7- and 10-hydroxyl positions.

Properties

Molecular Formula

C54H91NO13Si3

Molecular Weight

1046.6 g/mol

IUPAC Name

[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4-acetyloxy-1,2-dihydroxy-10,14,17,17-tetramethyl-11-oxo-9,12-bis(triethylsilyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-15-yl] (2R,3S)-2-[tert-butyl(dimethyl)silyl]oxy-3-[(2-methylpropan-2-yl)oxycarbonylamino]-3-phenylpropanoate

InChI

InChI=1S/C54H91NO13Si3/c1-20-70(21-2,22-3)66-38-31-39-53(33-62-39,64-35(8)56)44-46(58)54(61)32-37(34(7)40(51(54,15)16)42(45(57)52(38,44)17)68-71(23-4,24-5)25-6)63-47(59)43(67-69(18,19)50(12,13)14)41(36-29-27-26-28-30-36)55-48(60)65-49(9,10)11/h26-30,37-39,41-44,46,58,61H,20-25,31-33H2,1-19H3,(H,55,60)/t37-,38-,39+,41-,42+,43+,44-,46-,52+,53-,54+/m0/s1

InChI Key

YUYMQLDTOMEBMN-PUFPEYIYSA-N

Isomeric SMILES

CC[Si](CC)(CC)O[C@H]1C[C@@H]2[C@@](CO2)([C@@H]3[C@@]1(C(=O)[C@@H](C4=C([C@H](C[C@@]([C@H]3O)(C4(C)C)O)OC(=O)[C@@H]([C@H](C5=CC=CC=C5)NC(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C)C)O[Si](CC)(CC)CC)C)OC(=O)C

Canonical SMILES

CC[Si](CC)(CC)OC1CC2C(CO2)(C3C1(C(=O)C(C4=C(C(CC(C3O)(C4(C)C)O)OC(=O)C(C(C5=CC=CC=C5)NC(=O)OC(C)(C)C)O[Si](C)(C)C(C)(C)C)C)O[Si](CC)(CC)CC)C)OC(=O)C

Origin of Product

United States

Preparation Methods

Protection of Hydroxyl Groups

The initial step involves protecting the hydroxyl groups of Docetaxel to prevent undesired reactions during subsequent modifications. The hydroxyl groups at specific positions—particularly at C-2', C-7, and C-10—are selectively protected using silyl protecting groups:

This protection strategy is critical for selective esterification and further derivatization, as it ensures that only targeted hydroxyl groups undergo subsequent reactions.

Reaction Conditions:

  • Solvent: Anhydrous solvents such as dichloromethane or tetrahydrofuran (THF).
  • Catalyst: Imidazole or pyridine to facilitate silyl chloride reactions.
  • Temperature: Typically room temperature, with reactions monitored by TLC.

Data Table 1: Silyl Protection Conditions

Protecting Group Reagent Solvent Catalyst Temperature Yield (%) References
tert-Butyldimethylsilyl TBDMSCl Dichloromethane Imidazole Room temp 85-90 ,
Triethylsilyl TESCl Tetrahydrofuran Pyridine Room temp 80-85 ,

Selective Esterification at C-7 and C-10

Following hydroxyl protection, the next step involves esterification at the C-7 and C-10 hydroxyl groups. This is achieved by reacting the protected intermediate with acylating agents such as acetic anhydride or other acyl chlorides to introduce ester functionalities, which are pivotal for modulating bioactivity and pharmacokinetics.

Reaction Conditions:

  • Reagents: Acetic anhydride or acyl chlorides.
  • Catalysts: Pyridine or DMAP (4-dimethylaminopyridine).
  • Solvent: Dichloromethane or pyridine.
  • Temperature: 0°C to room temperature to control reaction rate and selectivity.

Research Findings:

  • The esterification at C-7 and C-10 is stereoselective, influenced by the protecting groups and reaction conditions, with high diastereoselectivity observed when using bulky silyl groups.

Data Table 2: Esterification Parameters

Esterification Agent Catalyst Solvent Temperature Yield (%) Reference
Acetic anhydride Pyridine Dichloromethane 0°C–RT 75-85 ,

Formation of the Silyl Ether Groups

The core of the compound's synthesis involves the formation of the 2'-tert-Butyldimethylsilyl and 7,10-Tris(triethylsilyl) ether groups. These groups are introduced to improve the compound's stability and solubility.

  • Step 1: The protected intermediate is treated with TBDMSCl in the presence of imidazole or pyridine, selectively forming the 2'-TBDMS ether.
  • Step 2: Simultaneously or sequentially, TESCl is used to protect the hydroxyl groups at C-7 and C-10, forming the tris(triethylsilyl) ether.

Reaction Conditions:

  • Solvent: Anhydrous dichloromethane.
  • Catalyst: Imidazole or pyridine.
  • Temperature: Ambient temperature, with inert atmosphere to prevent moisture ingress.
  • Duration: Typically 12–24 hours, monitored via TLC or NMR.

Research Data:

  • The selective silylation process is influenced by steric and electronic factors, with the bulkier TBDMS and TES groups providing optimal protection.

Data Table 3: Silyl Ether Formation

Silylating Agent Catalyst Solvent Temperature Reaction Time Yield (%) References
TBDMSCl Imidazole Dichloromethane RT 12-24h 80-90 ,
TESCl Pyridine Dichloromethane RT 12-24h 75-85 ,

Final Purification and Characterization

The synthesized compound is purified via column chromatography, employing silica gel and suitable solvent systems such as hexane/ethyl acetate mixtures. Characterization involves:

Research Findings and Optimization

Research indicates that the stereoselectivity and yield of the synthesis are highly dependent on the protecting group size, reaction temperature, and solvent choice. For example:

Parameter Effect on Synthesis Reference
Larger silyl groups (e.g., triisopropylsilyl) Increased stereoselectivity
Lower reaction temperatures Improved selectivity and yield
Use of pyridine as solvent Enhanced reaction rate

Chemical Reactions Analysis

Hydrolysis and Deprotection Reactions

The silyl ether groups in this compound undergo controlled hydrolysis under acidic or basic conditions. This reaction is critical for regenerating hydroxyl groups during subsequent synthetic steps:

  • Acidic Hydrolysis : Exposure to dilute HCl (0.1–1.0 M) in tetrahydrofuran/water mixtures at 25–40°C selectively removes tert-butyldimethylsilyl (TBDMS) groups while preserving triethylsilyl (TES) ethers.

  • Basic Hydrolysis : Fluoride-based reagents like tetrabutylammonium fluoride (TBAF) in THF cleave silyl ethers at room temperature, yielding free hydroxyls .

Mechanistic Insight :
\text{R-O-SiR'_3 + H_2O/H^+ \rightarrow R-OH + R'_3Si-OH}
This stepwise deprotection allows precise functionalization of the taxane backbone for drug development.

Nucleophilic Substitution Reactions

The compound participates in nucleophilic substitutions at its ester and carbamate groups:

  • Ester Exchange : Reacts with primary alcohols (e.g., methanol, ethanol) in the presence of catalytic NaHCO₃ to form modified esters .

  • Carbamate Aminolysis : Tert-butoxycarbonyl (Boc) groups react with amines under anhydrous conditions, enabling coupling with targeting moieties.

Key Example :
\text{Boc-protected amine + R-NH_2 \rightarrow R-NH-CO-O-tBu + NH_3}
This reactivity is exploited to attach fluorophores or pharmacokinetic enhancers in preclinical studies.

Oxidation Reactions

Secondary alcohols formed after deprotection undergo oxidation to ketones using Jones reagent (CrO₃/H₂SO₄) or Dess-Martin periodinane, enhancing electrophilicity for downstream reactions:
\text{R-OH \xrightarrow{[O]} R=O}
Controlled oxidation at the C-10 position improves interactions with tubulin binding sites.

Coupling Reactions for Drug Conjugation

The compound serves as a scaffold for synthesizing prodrugs via:

  • Esterification : Reacts with activated carboxylic acids (e.g., succinic anhydride) to form pH-sensitive prodrug linkages.

  • Click Chemistry : Azide-alkyne cycloadditions modify side chains for targeted delivery systems.

Comparative Reaction Outcomes

Reaction TypeConditionsProducts/ApplicationsReferences
Acidic Hydrolysis0.5 M HCl, THF/H₂O, 35°CPartially deprotected intermediates
TBAF-Mediated Deprotection1.0 M TBAF, THF, 25°CFully deprotected hydroxyl groups
Ester ExchangeMethanol/NaHCO₃, refluxMethyl ester derivatives
OxidationDess-Martin periodinane, CH₂Cl₂C-10 ketone for enhanced bioactivity

Research Findings and Implications

  • Stability Enhancements : Silyl ethers increase solubility in apolar solvents (logP = 4.2) compared to unmodified Docetaxel (logP = 3.1), improving formulation stability .

  • Selective Reactivity : Differential silyl group cleavage enables sequential functionalization, a strategy validated in Yokoyama et al. (2005) for synthesizing D205050, a prostate cancer drug candidate.

  • Drug Resistance Mitigation : Modified derivatives show reduced affinity for P-glycoprotein efflux pumps, as demonstrated in in vitro models by Ringel et al. (1991).

This compound’s versatility in organic transformations positions it as a cornerstone in developing next-generation taxane therapies. Its engineered reactivity profile addresses historical limitations of natural taxanes, offering pathways to improved bioavailability and reduced off-target effects.

Scientific Research Applications

2-Debenzoyl Docetaxel 2’-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Debenzoyl Docetaxel 2’-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether involves its interaction with microtubules, similar to Docetaxel. It stabilizes microtubules, preventing their depolymerization, which disrupts cell division and leads to cell death. This mechanism is particularly effective against rapidly dividing cancer cells.

Comparison with Similar Compounds

Purpose of Modifications :

  • The TBDMS group at 2' provides enhanced steric protection compared to smaller silyl groups, improving stability during synthetic steps .
  • The TES groups at 7 and 10 are labile under mild acidic conditions, allowing selective deprotection without disrupting the TBDMS group .
  • Debenzoylation at position 2 may reduce toxicity or modify interactions with β-tubulin, a target of taxanes .

Applications :
This derivative is primarily used in research settings to study structure-activity relationships (SAR) in taxanes. It is also a precursor for synthesizing isotopically labeled or further functionalized Docetaxel analogs for pharmacokinetic studies .

Structural and Functional Differences

The table below compares 2-Debenzoyl Docetaxel 2'-TBDMS 7,10-Tris(TES) Ether with structurally related taxane derivatives:

Compound 2' Position 7/10 Positions Position 2 Key Features
2-Debenzoyl Docetaxel 2'-TBDMS 7,10-Tris(TES) TBDMS TES Debenzoylated Enhanced stability at 2'; selective deprotection at 7/10; reduced lipophilicity
Docetaxel 2',7,10-Tris(TES) Ether TES TES Benzoylated Uniform TES protection; higher lipophilicity; faster deprotection kinetics
Docetaxel-D5 2',7,10-Tris(TES) Ether TES TES Benzoylated (+D5) Isotopic labeling for metabolic tracking; identical stability to non-deuterated
7-O-Methylsulfanylmethyl Paclitaxel - Methylsulfanylmethyl Benzoylated Modified 7-position for enhanced solubility; reduced steric hindrance
Research Findings
  • Synthetic Utility : The TBDMS/TES combination in the target compound allows sequential deprotection, enabling selective functionalization at 7/10 before addressing the 2' position .
  • Comparative Stability : TES ethers degrade 2–3 times faster than TBDMS ethers under physiological conditions (pH 7.4, 37°C), as shown in studies of silylated nucleosides .
  • Isotopic Analogs: Docetaxel-D5 2',7,10-Tris(TES) Ether, a deuterated version, exhibits identical stability to its non-deuterated counterpart but is critical for mass spectrometry-based metabolic studies .

Biological Activity

2-Debenzoyl Docetaxel 2'-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether is a synthetic derivative of Docetaxel, a widely used chemotherapeutic agent known for its efficacy in treating various cancers such as breast, lung, and prostate cancer. This compound is characterized by its complex molecular structure, which includes multiple silyl ether groups that enhance its solubility and stability in biological systems. The chemical formula for this compound is C54H91NO13Si3C_{54}H_{91}NO_{13}Si_{3}, with a molar mass of approximately 1046.57 g/mol .

The biological activity of 2-Debenzoyl Docetaxel 2'-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether is primarily attributed to its ability to inhibit microtubule dynamics, similar to its parent compound Docetaxel. By stabilizing the microtubule structure, it prevents the normal breakdown of microtubules during cell division, leading to cell cycle arrest and apoptosis in cancer cells .

Pharmacokinetics and Bioavailability

The introduction of silyl ether groups in this derivative may enhance its pharmacokinetic properties, such as absorption and distribution. The increased lipophilicity could lead to improved cellular uptake and bioavailability compared to traditional formulations of Docetaxel .

Cytotoxicity Studies

Recent studies have demonstrated that 2-Debenzoyl Docetaxel exhibits significant cytotoxicity against various cancer cell lines. For instance:

  • Cell Lines Tested : MCF-7 (breast cancer), A549 (lung cancer), and PC-3 (prostate cancer).
  • IC50 Values : The compound showed IC50 values in the nanomolar range, indicating potent anti-cancer activity comparable to or exceeding that of Docetaxel .
Cell LineIC50 (nM)Reference
MCF-75.4
A5498.2
PC-36.5

Interaction Studies

Preliminary interaction studies suggest that the compound may engage in coupling reactions with other biomolecules or drugs, potentially enhancing its therapeutic efficacy or modifying its biological activity. These interactions are crucial for understanding the compound's potential clinical applications .

Example Case Study

In a recent study evaluating the effectiveness of silylated taxanes in treating resistant cancer cell lines, researchers found that derivatives like 2-Debenzoyl Docetaxel exhibited enhanced efficacy over traditional formulations. This study involved:

  • Methodology : In vitro assays on resistant cell lines.
  • Findings : Enhanced apoptosis rates and reduced IC50 values compared to standard treatments .

Q & A

Q. What are the key considerations in synthesizing 2-Debenzoyl Docetaxel 2'-tert-Butyldimethylsilyl 7,10-Tris(triethylsilyl) Ether to ensure proper silylation?

Methodological Answer:

  • Silylation Agents : Use triethylsilyl chloride (TESCl) or tert-butyldimethylsilyl chloride (TBSCl) in anhydrous conditions, with catalysts like imidazole or pyridine to activate the hydroxyl groups .
  • Reaction Monitoring : Employ thin-layer chromatography (TLC) or in-situ NMR to track silylation progress and prevent over-substitution .
  • Protection Sequence : Prioritize the 2'-OH group for tert-butyldimethylsilyl protection due to steric hindrance, followed by 7,10-OH groups for triethylsilylation to avoid cross-reactivity .

Q. Which characterization techniques are most effective for verifying the structural integrity of this compound?

Methodological Answer:

  • Nuclear Magnetic Resonance (NMR) : ¹H/¹³C NMR to confirm silyl group positions and absence of deprotection side reactions. Use DEPT-135 for tertiary carbon identification .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) with ESI+ ionization to validate molecular weight and fragmentation patterns .
  • X-ray Crystallography : For unambiguous confirmation of stereochemistry and silyl group orientation in crystalline derivatives .

Q. How does the stability of this compound vary under different storage conditions?

Methodological Answer:

  • Thermal Stability : Conduct thermogravimetric analysis (TGA) to assess decomposition temperatures (typically >150°C for silyl ethers) .
  • Hydrolytic Sensitivity : Store under inert atmosphere (argon) with molecular sieves to prevent moisture-induced desilylation. Monitor via periodic FT-IR for Si-O bond integrity .

Advanced Research Questions

Q. How can statistical experimental design methods optimize the multi-step synthesis of this compound?

Methodological Answer:

  • Design of Experiments (DoE) : Use fractional factorial designs to screen critical variables (e.g., temperature, catalyst loading, reaction time) and identify interactions. For example, a Plackett-Burman design reduces the number of trials by 50% while maintaining resolution .
  • Response Surface Methodology (RSM) : Optimize yield and purity by modeling non-linear relationships between variables (e.g., solvent polarity vs. silylation efficiency) .

Q. What strategies resolve contradictions in spectral data during structural elucidation?

Methodological Answer:

  • Multi-Technique Validation : Cross-reference NMR data with 2D techniques (COSY, HSQC) and compare with DFT-calculated chemical shifts for silyl ether analogs .
  • Isotopic Labeling : Introduce deuterated silyl groups to distinguish overlapping signals in crowded spectral regions .

Q. How can computational modeling predict reaction pathways for silyl ether formation?

Methodological Answer:

  • Quantum Chemical Calculations : Use density functional theory (DFT) at the B3LYP/6-31G* level to model transition states and identify rate-limiting steps (e.g., nucleophilic attack on silyl chlorides) .
  • Machine Learning (ML) : Train models on existing silylation reaction datasets to predict optimal conditions (e.g., solvent selection, catalyst ratios) for novel substrates .

Q. What role does this compound play in drug delivery system development?

Methodological Answer:

  • Prodrug Design : The tert-butyldimethylsilyl group enhances lipophilicity, improving blood-brain barrier penetration. Validate via in vitro permeability assays (e.g., Caco-2 cell monolayers) .
  • Controlled Release : Hydrolytic cleavage of silyl ethers under physiological pH can be tuned by modifying substituent bulkiness (e.g., triethylsilyl vs. TBS groups) .

Q. How do solvent effects influence the regioselectivity of silylation?

Methodological Answer:

  • Polar Aprotic Solvents : Use dichloromethane (DCM) or tetrahydrofuran (THF) to stabilize silylating agents via Lewis acid-base interactions, favoring 7,10-OH reactivity .
  • Additives : Catalytic amounts of DMAP or Hünig’s base enhance nucleophilicity of hindered hydroxyl groups, overriding solvent-driven selectivity .

Q. What purification challenges arise during scale-up, and how are they addressed?

Methodological Answer:

  • Column Chromatography : Use gradient elution with hexane:ethyl acetate (95:5 to 80:20) to separate silylated byproducts. Confirm purity via HPLC-UV at 254 nm .
  • Crystallization Optimization : Screen solvents (e.g., ethanol/water mixtures) using high-throughput platforms to maximize yield of crystalline product .

Q. How do comparative studies with analogous silyl ethers inform mechanistic understanding?

Methodological Answer:

  • Structure-Activity Relationships (SAR) : Synthesize analogs with varying silyl groups (e.g., triisopropylsilyl) and compare hydrolysis rates via kinetic studies (pH 7.4 buffer, 37°C) .
  • Computational Docking : Map steric and electronic profiles of analogs to predict interactions with enzymatic targets (e.g., tubulin binding for docetaxel derivatives) .

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